4,5-Dimethoxy-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid
Overview
Description
4,5-Dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C21H19NO6 It is characterized by the presence of methoxy groups, a naphthyloxy moiety, and an acetylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Naphthyloxy Intermediate: The synthesis begins with the preparation of the naphthyloxy intermediate through the reaction of 1-naphthol with an appropriate acylating agent under basic conditions.
Acetylation: The naphthyloxy intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Benzoic Acid Derivative: The acetylated naphthyloxy intermediate is coupled with a benzoic acid derivative containing methoxy groups at the 4 and 5 positions. This step is typically carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The acetylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The naphthyloxy moiety can participate in nucleophilic substitution reactions, where the naphthyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the naphthyloxy and acetylamino groups, making it less complex.
4,5-Dimethoxy-2-aminobenzoic acid: Similar structure but without the naphthyloxy and acetyl groups.
1-Naphthylacetic acid: Contains the naphthyl group but lacks the benzoic acid core with methoxy substitutions.
Uniqueness
4,5-Dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid is unique due to the combination of methoxy, naphthyloxy, and acetylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4,5-dimethoxy-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-26-18-10-15(21(24)25)16(11-19(18)27-2)22-20(23)12-28-17-9-5-7-13-6-3-4-8-14(13)17/h3-11H,12H2,1-2H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSROPZAPFLNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)COC2=CC=CC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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